2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide - 898796-45-7

2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Catalog Number: EVT-2809489
CAS Number: 898796-45-7
Molecular Formula: C19H22FN7O3
Molecular Weight: 415.429
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Alogliptin is a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes. []

Linagliptin

Compound Description: Linagliptin is another potent and selective DPP-IV inhibitor used in the treatment of type 2 diabetes, known for its long duration of action. []

Relevance: Similar to Alogliptin and the target compound, Linagliptin shares the central xanthine scaffold. This structural similarity, along with the shared DPP-IV inhibitory activity, classifies Linagliptin as a related compound. []

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

Compound Description: (R)-40 is a potent DPP-IV inhibitor exhibiting antihyperglycemic activity comparable to Linagliptin in oral glucose tolerance tests (OGTT). []

Compound Description: [3H]Kf17837S serves as a highly selective antagonist radioligand for the adenosine A2A receptor and is instrumental in studying adenosine receptor pharmacology. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

Compound Description: MRE2028F20 demonstrates potent and selective antagonism towards the human A2B adenosine receptor, exhibiting nanomolar affinity. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

Compound Description: MRE2029F20 displays potent and selective antagonism against the human A2B adenosine receptor with nanomolar affinity, similar to MRE2028F20. []

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

Compound Description: MRE2030F20 exhibits potent and selective antagonistic activity against the human A2B adenosine receptor, displaying nanomolar affinity, comparable to MRE2028F20 and MRE2029F20. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of 1,3-dimethylxanthine derivatives, substituted with a pyrazole ring at the 8 position, demonstrates both antioxidant and anti-inflammatory properties. []

Compound Description: Compound 1, containing chalcogenamide groups, has demonstrated potential as a weight-loss medication in studies involving rats fed a high-fat diet. []

4-(2-chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo- 2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl} thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

Compound Description: Similar to Compound 1, Compound 2, also containing chalcogenamide groups, has shown promise as a potential weight-loss medication in rat studies involving a high-fat diet. []

Properties

CAS Number

898796-45-7

Product Name

2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

IUPAC Name

2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide

Molecular Formula

C19H22FN7O3

Molecular Weight

415.429

InChI

InChI=1S/C19H22FN7O3/c1-24-16-15(17(29)23-19(24)30)27(10-12-4-2-3-5-13(12)20)18(22-16)26-8-6-25(7-9-26)11-14(21)28/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30)

InChI Key

MNSOQMKUPBOXAX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=CC=CC=C4F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.